2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene is a heterocyclic compound that features a thieno[3,2-b]thiophene core substituted with biphenyl groups at the 2 and 5 positions. This compound is part of a broader class of thienothiophenes, which are known for their stable, electron-rich structures and significant applications in various fields, including optoelectronics and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: Known for its high charge mobility and extended π-conjugation.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Used in the formation of hole transporting materials with improved charge mobility.
Uniqueness: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene stands out due to its biphenyl substitutions, which enhance its stability and electronic properties, making it particularly suitable for advanced applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
849605-94-3 |
---|---|
Molekularformel |
C30H20S2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,5-bis(4-phenylphenyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C30H20S2/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-29-30(31-27)20-28(32-29)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
InChI-Schlüssel |
ZNMREINAVNLRBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(S3)C=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.